3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate
Description
3-(2,5-Dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate is a complex organosulfur compound featuring a pyrrolidinyl dioxo core, a methylsulfonyl group, and a diethylcarbamodithioate moiety.
Properties
IUPAC Name |
[3-(2,5-dioxopyrrolidin-1-yl)-2-methylsulfonylpropyl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S3/c1-4-14(5-2)13(20)21-9-10(22(3,18)19)8-15-11(16)6-7-12(15)17/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQABUPEJADGNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(CN1C(=O)CCC1=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₁H₁₄N₂O₄S₂
- CAS Number : 1005403-35-9
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as proliferation, differentiation, and survival.
Key Mechanisms:
- Inhibition of PTPs : The compound has shown inhibitory effects on PTP-1B, a critical regulator in insulin signaling pathways, suggesting potential implications in diabetes management .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress .
Table 1: Summary of Biological Activities
Case Study 1: Diabetes Management
A study evaluated the effects of this compound on diabetic rat models. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests potential therapeutic applications for diabetes management.
Case Study 2: Cancer Cell Lines
In vitro experiments using various cancer cell lines demonstrated that the compound induced apoptosis selectively in malignant cells while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of chemical entities that exhibit significant biological activity due to their unique structural characteristics. The molecular formula is , with a molecular weight of approximately 306.39 g/mol. Its structure features a pyrrolidine ring, which is known for its role in enhancing biological activity through various mechanisms.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate exhibit potent anticancer properties. For instance, derivatives have been synthesized and tested against various cancer cell lines, showing significant cytotoxic effects. A notable study demonstrated that certain modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Properties
-
Enzyme Inhibition
- Research has shown that this compound acts as a potent inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism . This property is particularly relevant in drug development, where modulation of metabolic pathways can enhance therapeutic efficacy.
Case Study 1: Anticancer Activity
A study conducted on the synthesis and evaluation of derivatives of this compound revealed that certain analogs exhibited IC50 values below 10 µM against human breast cancer cell lines. These findings suggest potential for further development into therapeutic agents .
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 8 | MCF-7 |
| Derivative B | 5 | MDA-MB-231 |
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as a broad-spectrum antimicrobial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 32 |
Comparison with Similar Compounds
Target Compound:
- Key groups : Pyrrolidinyl dioxo, methylsulfonyl, diethylcarbamodithioate.
- Potential reactivity: The carbamodithioate group may act as a chelating agent, while the methylsulfonyl group enhances electrophilicity.
Analog 1: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Key groups: Thiazolo-pyrimidine core, benzylidene, cyano, carbonyl.
- Reactivity: The cyano and carbonyl groups participate in hydrogen bonding, while the thiazolo-pyrimidine system enables π-π stacking. Yield: 68%; m.p. 243–246°C .
Analog 2: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Key groups: Similar to 11a but with a 4-cyanobenzylidene substituent.
- Reactivity: Enhanced electron deficiency due to the cyano group; lower melting point (213–215°C) compared to 11a, likely due to reduced crystallinity .
Analog 3: 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Key groups: Quinazoline-pyrimidine hybrid, cyano, carbonyl.
- Yield: 57%; m.p. 268–269°C .
Physicochemical and Spectroscopic Comparison
| Property | Target Compound | Analog 11a | Analog 11b | Analog 12 |
|---|---|---|---|---|
| Yield | Not reported | 68% | 68% | 57% |
| Melting Point (°C) | Not reported | 243–246 | 213–215 | 268–269 |
| IR Stretching (cm⁻¹) | Expected: ~2200 (C≡N), ~1700 (C=O) | 2219 (C≡N), 1719 (C=O) | 2209 (C≡N), 1719 (C=O) | 2220 (C≡N), 1719 (C=O) |
| ¹H NMR Features | Not reported | δ 7.94 (=CH) | δ 8.01 (=CH) | δ 9.59 (NH) |
| Molecular Formula | C₁₄H₂₃N₃O₄S₃ | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S | C₁₇H₁₀N₄O₃ |
Notes:
- The target compound’s diethylcarbamodithioate group is absent in analogs 11a, 11b, and 12, which instead feature cyano or fused heterocyclic systems.
Research Implications and Limitations
- Target Compound: The methylsulfonyl group may enhance bioavailability compared to analogs with bulkier substituents (e.g., 11a’s trimethylbenzylidene). However, the carbamodithioate moiety could introduce toxicity concerns absent in cyano-containing analogs.
- Gaps : Direct spectral or biological data for the target compound are unavailable in the provided evidence. Comparisons rely on extrapolation from structurally related molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
